2-Iodobenzenesulfonyl fluoride
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Overview
Description
2-Iodobenzenesulfonyl fluoride is an organosulfur compound with the molecular formula C6H4FIO2S. It is a derivative of benzenesulfonyl fluoride, where an iodine atom is substituted at the ortho position of the benzene ring. This compound is known for its utility in organic synthesis and its role as a versatile reagent in various chemical reactions.
Mechanism of Action
Mode of Action
The compound interacts with its targets through a process known as covalent enzyme inhibition . This involves the formation of a covalent bond between the sulfonyl fluoride and the target protein, leading to changes in the protein’s function. The exact nature of these changes would depend on the specific protein being targeted.
Pharmacokinetics
Like other sulfonyl fluorides, it is likely to be relatively stable in aqueous environments This stability would contribute to its bioavailability
Biochemical Analysis
Cellular Effects
The effects of 2-Iodobenzenesulfonyl fluoride on cells and cellular processes are complex and multifaceted. It is known to influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It is thought to exert its effects at the molecular level through binding interactions with biomolecules, potential enzyme inhibition or activation, and changes in gene expression
Temporal Effects in Laboratory Settings
Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently lacking .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Iodobenzenesulfonyl fluoride can be synthesized through several methods. One common approach involves the reaction of 2-iodobenzenesulfonyl chloride with a fluoride source. The reaction typically occurs in the presence of a base such as potassium fluoride (KF) or cesium fluoride (CsF) in an aprotic solvent like acetonitrile. The reaction conditions usually involve moderate temperatures and an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems allows for precise control of reaction parameters, leading to efficient and scalable production.
Chemical Reactions Analysis
Types of Reactions: 2-Iodobenzenesulfonyl fluoride undergoes various chemical reactions, including:
Nucleophilic Substitution: The sulfonyl fluoride group can be substituted by nucleophiles such as amines, alcohols, and thiols, leading to the formation of sulfonamides, sulfonate esters, and sulfonothioates, respectively.
Electrophilic Aromatic Substitution: The iodine atom on the benzene ring can participate in electrophilic aromatic substitution reactions, allowing for further functionalization of the aromatic ring.
Oxidation and Reduction: The compound can undergo oxidation to form sulfonic acids or reduction to yield sulfinates.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as amines, alcohols, and thiols in the presence of a base.
Electrophilic Aromatic Substitution: Reagents like halogens, nitrating agents, and sulfonating agents under acidic conditions.
Oxidation and Reduction: Oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride.
Major Products:
Sulfonamides: Formed from the reaction with amines.
Sulfonate Esters: Formed from the reaction with alcohols.
Sulfonothioates: Formed from the reaction with thiols.
Scientific Research Applications
2-Iodobenzenesulfonyl fluoride has a wide range of applications in scientific research:
Organic Synthesis: It is used as a reagent for introducing the sulfonyl fluoride group into various molecules, facilitating the synthesis of complex organic compounds.
Chemical Biology: The compound is employed in the study of enzyme mechanisms and as a probe for identifying active site residues in proteins.
Medicinal Chemistry: It serves as a building block for the synthesis of potential drug candidates, particularly those targeting enzymes with sulfonyl fluoride-sensitive active sites.
Materials Science: The compound is used in the development of functional materials with specific properties, such as fluorinated polymers and coatings.
Comparison with Similar Compounds
Benzenesulfonyl Fluoride: Lacks the iodine substituent, making it less reactive in certain electrophilic aromatic substitution reactions.
2-Bromobenzenesulfonyl Fluoride: Similar structure but with a bromine atom instead of iodine, leading to different reactivity and binding properties.
2-Chlorobenzenesulfonyl Fluoride: Contains a chlorine atom, which affects its reactivity and applications compared to the iodine derivative.
Uniqueness: 2-Iodobenzenesulfonyl fluoride is unique due to the presence of the iodine atom, which enhances its reactivity in electrophilic aromatic substitution reactions and provides additional opportunities for halogen bonding interactions. This makes it a valuable reagent in organic synthesis and chemical biology.
Properties
IUPAC Name |
2-iodobenzenesulfonyl fluoride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4FIO2S/c7-11(9,10)6-4-2-1-3-5(6)8/h1-4H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KIWRHVUUJYWRFM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)S(=O)(=O)F)I |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4FIO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.06 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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